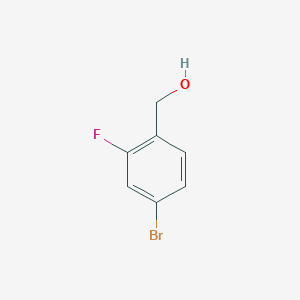

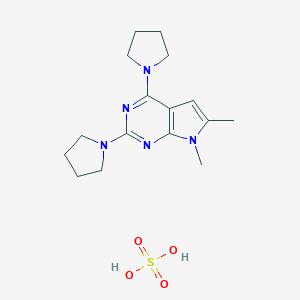

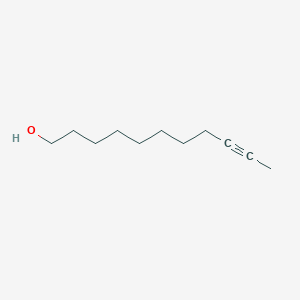

![molecular formula C8H10N2 B062042 6,7-二氢-5H-环戊[b]吡啶-7-胺 CAS No. 185122-75-2](/img/structure/B62042.png)

6,7-二氢-5H-环戊[b]吡啶-7-胺

描述

The compound 6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine is of significant interest in the field of chemistry due to its potential applications in pharmaceuticals, antimicrobials, and as a precursor in the synthesis of various other compounds, including plant protection agents and synthetic resins (Fu Chun, 2007).

Synthesis Analysis

The synthesis of this compound has been achieved through various methods, including the N-hydroxyphthaldiamide route, acrolein route, and diethyl adipate route. The acrolein route, in particular, has shown a promising yield of up to 87.4%, indicating a favorable development prospect for the compound's production (Fu Chun, 2007).

Molecular Structure Analysis

Research on the molecular structure has highlighted the compound's aromatic characteristics and the presence of a diatropic pi-system, as evidenced by NMR spectroscopy and electrochemical studies. This structural configuration plays a crucial role in the compound's reactivity and properties (Yuhki Mitsumoto & M. Nitta, 2004).

Chemical Reactions and Properties

One notable reaction is the intramolecular inverse electron demand hetero–Diels–Alder/retro–Diels–Alder sequence, which has been utilized to synthesize variants of the compound, demonstrating its versatility in chemical transformations (Morgan Donnard et al., 2017).

Physical Properties Analysis

Although specific studies on the physical properties of 6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine itself are scarce, related research indicates that similar compounds possess unique boiling points, solubility, and stability, which can be inferred to provide insights into the physical properties of this compound as well.

Chemical Properties Analysis

Its chemical properties, including reactivity towards nucleophiles and the ability to undergo various synthetic transformations, are well-documented. These properties make it a valuable compound for further chemical research and application development (T. Goto et al., 1991).

科学研究应用

药物和抗菌应用:它在药物研究中被使用,特别是在合成植物保护剂、合成树脂、抗氧化剂和塑料方面。值得注意的是,它在第四代抗生素头孢哌酮的生产中被用作侧链(Fu Chun, 2007)。

化学合成和反应:该化合物参与各种化学反应,例如与亲核试剂反应合成取代衍生物(T. Goto et al., 1991),以及嘧啶和炔胺之间的分子内逆电子需求杂-迪尔斯-阿尔德/逆-迪尔斯-阿尔德序列(Morgan Donnard et al., 2017)。

合成方法:研究了合成6,7-二氢-5H-环戊[b]吡啶-7-胺的各种方法,包括N-羟基邻苯二甲酰胺途径、丙烯醛途径和己二酸二乙酯途径。丙烯醛途径具有较高的产率潜力(Zhao Xin-qi, 2007)。

新型合成方法:探索了多组分缩合方法用于合成6,7-二氢-5H-环戊[b]吡啶衍生物(I. V. Dyachenko et al., 2020)。

生物活性:它表现出各种生物活性,如抗溃疡和抗癌活性。不同的合成风格,包括热重排、催化脱水和弗里德兰德缩合反应,被使用(Chen Li-gong, 2004)。

合成优化:已开发出一种新的实用高效的合成途径,采用亲核加成、乙酰化、维尔斯迈尔环化反应和去氯化(J. Zhou et al., 2013)。

未来方向

Cyclopenta[b]pyridine derivatives, which include 6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine, are structural fragments of alkaloids and exhibit a wide spectrum of biological activity . They have been found to have hypoglycemic activity, antagonistic effects on calcium channels, and inhibitory effects on protein kinase FGFR1 . Therefore, these compounds have high practical importance and promise for future research .

属性

IUPAC Name |

6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2/c9-7-4-3-6-2-1-5-10-8(6)7/h1-2,5,7H,3-4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUJXLKVRHHCKDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1N)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20477538 | |

| Record name | 6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20477538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine | |

CAS RN |

185122-75-2 | |

| Record name | 6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20477538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

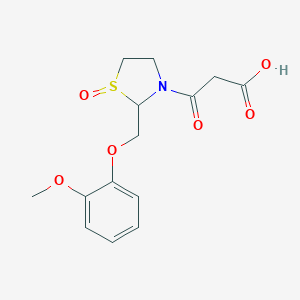

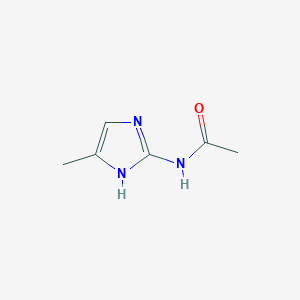

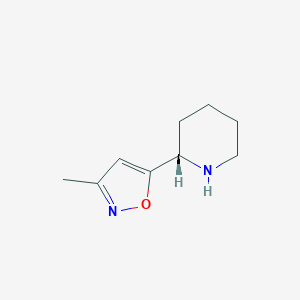

![2,2-Difluoro-5H-[1,3]dioxolo[4,5-f]benzimidazole](/img/structure/B61965.png)

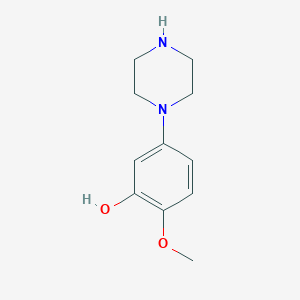

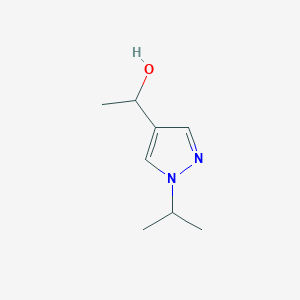

![2-(p-Tolyl)oxazolo[4,5-b]pyridine](/img/structure/B61973.png)

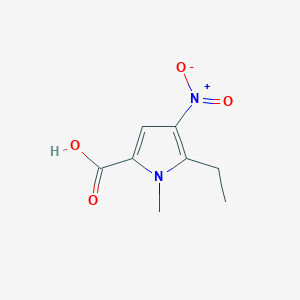

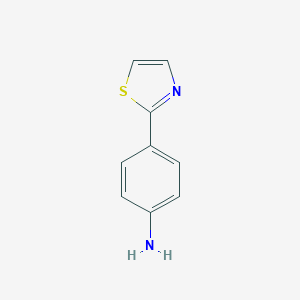

![7-Bromo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B61978.png)

![Spiro[1-azabicyclo[2.2.2]octane-3,5-oxazolidin]-2-one, (3R)-(9CI)](/img/structure/B61990.png)